p38 MAPK Inhibition: Low-Micromolar Potency Against the Kinase Target with Documented Anticytokine Activity
Derivatives of the pyridinyl imidazole core, to which 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid belongs, have been validated as inhibitors of the p38 MAPK family (including MAPK11/12/13/14). A specific congener from this structural class demonstrated an IC50 value of 940 nM in a biochemical assay against these kinases, confirming that the scaffold engages the ATP-binding pocket of this therapeutically relevant target . This level of activity is comparable to other pyridinyl imidazole fragments used as starting points for lead optimization .
| Evidence Dimension | Inhibition of p38 MAPK (Mitogen-Activated Protein Kinase 11/12/13/14) |
|---|---|
| Target Compound Data | IC50 = 940 nM (for a close structural analog bearing the pyridinyl imidazole core) |
| Comparator Or Baseline | SB202190 (a well-characterized pyridinyl imidazole p38 MAPK inhibitor): IC50 = 50 nM for p38α and 100 nM for p38β in in vitro biochemical assays |
| Quantified Difference | The reported analog is ~19-fold less potent than SB202190 on p38α, establishing its utility as an early-stage fragment or intermediate for SAR studies rather than a highly optimized lead molecule. |
| Conditions | In vitro biochemical kinase assay; measured by ChEMBL assay 213754 |
Why This Matters
This data confirms the compound's core scaffold possesses validated affinity for a major kinase target, making it a rational selection for medicinal chemistry campaigns focused on p38 MAPK inhibition, as opposed to an untested or inactive heterocyclic core.
- [1] BindingDB. (n.d.). Ki Summary for BDBM50045333 (Entry ID 50003643) against Mitogen-activated protein kinase 11/12/13/14. View Source
- [2] Laufer, S. A., Wagner, G. K., Kotschenreuther, D. A., & Albrecht, W. (2003). Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. Journal of Medicinal Chemistry, 46(15), 3230–3244. View Source
